Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
Description
Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a boron-containing amine derivative characterized by a dipropylamine group linked to a benzyl moiety substituted with a tetramethyl-1,3,2-dioxaborolane ring at the ortho position. This compound is structurally unique due to the presence of the dioxaborolane group, which enhances its stability and utility in cross-coupling reactions, particularly in Suzuki-Miyaura couplings (a widely used method for forming carbon-carbon bonds) . Its molecular formula is C₁₈H₂₉BNO₂, with a molecular weight of 310.24 g/mol. The tetramethyl-dioxaborolane moiety acts as a protected boronic acid, making the compound air- and moisture-stable compared to free boronic acids, which are prone to protodeboronation .
Properties
IUPAC Name |
N-propyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO2/c1-7-13-21(14-8-2)15-16-11-9-10-12-17(16)20-22-18(3,4)19(5,6)23-20/h9-12H,7-8,13-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKOABILTPIYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Precursors
The boronate ester moiety is usually introduced by borylation reactions such as Miyaura borylation, where an aryl halide (e.g., 2-bromobenzyl derivative) reacts with bis(pinacolato)diboron under palladium catalysis. This step is crucial for installing the tetramethyl-1,3,2-dioxaborolane group on the phenyl ring.
- Typical Reaction Conditions:
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate or similar
- Solvent: DMSO or dioxane
- Temperature: 80-100 °C
- Time: 12-24 hours
Introduction of Dipropylamine Group
Two main approaches are used for incorporating the dipropylamine moiety onto the benzyl position:
Reductive Amination:
The aldehyde or ketone precursor derived from the boronate ester-substituted phenyl compound is reacted with dipropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method allows selective formation of the secondary amine linkage.Nucleophilic Substitution:
A benzyl halide intermediate bearing the boronate ester is reacted with dipropylamine under basic conditions to substitute the halide with the amine group.-
- Solvent: Methanol, ethanol, or THF
- Temperature: Room temperature to reflux depending on method
- Time: Several hours to overnight
- Atmosphere: Inert gas (nitrogen or argon) to prevent moisture and oxygen exposure
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Borylation of aryl halide | Pd catalyst, bis(pinacolato)diboron, KOAc, DMSO | 80-100 | 12-24 | 70-85 | Inert atmosphere required |
| Reductive amination | Dipropylamine, NaBH(OAc)3, MeOH | RT - 40 | 4-24 | 65-90 | Moisture sensitive; inert gas used |
| Nucleophilic substitution | Benzyl halide, dipropylamine, base, THF | RT - reflux | 6-18 | 60-80 | Careful control of pH |
| Purification | Silica gel chromatography, inert atmosphere | Ambient | - | - | Avoid moisture and acidic solvents |
Chemical Reactions Analysis
Types of Reactions
Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine undergoes several types of chemical reactions, including:
Suzuki Coupling Reactions: The boronic ester group allows for Suzuki coupling reactions with various aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) may be employed.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Oxidized Derivatives: Products of oxidation reactions, depending on the specific oxidizing agent used.
Scientific Research Applications
Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules through Suzuki coupling reactions.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine primarily involves its role as a reagent in Suzuki coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of organoboron amines with applications in medicinal chemistry, materials science, and catalysis. Below is a detailed comparison with structurally analogous compounds:
Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
- Structural Difference : The dioxaborolane group is at the para position of the benzyl ring instead of the ortho position.
- Impact on Reactivity : The para-substituted derivative exhibits slower reaction kinetics in Suzuki couplings due to steric hindrance and electronic effects. For example, in coupling with aryl halides, the ortho-substituted compound achieves >90% yield in 6 hours, whereas the para-substituted analog requires 12 hours for similar efficiency .
- Applications : Both isomers are used in drug discovery for late-stage functionalization, but the ortho isomer is preferred in synthesizing sterically demanding biaryl systems.
N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Structural Difference : The benzyl group is replaced with a pyridine ring, and the amine substituents are methyl and propyl instead of two propyl groups.
- Electronic Properties : The pyridine ring introduces electron-withdrawing effects, lowering the boron center’s Lewis acidity. This reduces its catalytic activity in cross-couplings but enhances binding to biological targets (e.g., kinase inhibitors) .
- Molecular Weight : C₁₅H₂₅BN₂O₂ (300.19 g/mol), slightly lighter than the target compound.
Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride
- Structural Difference : Dimethylamine replaces dipropylamine, and a hydrochloride salt is present.
- Solubility : The hydrochloride salt increases water solubility (>50 mg/mL in H₂O) compared to the free base form of the target compound (<5 mg/mL in H₂O) .
- Stability : The hydrochloride form is less hygroscopic but requires neutral conditions for catalytic applications.
Table 1: Comparative Properties of Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine and Analogs
Biological Activity
Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a boron-containing organic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a dioxaborolane moiety, positions it as a versatile reagent in various chemical reactions, particularly in Suzuki coupling reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and potential therapeutic uses.
- Molecular Formula : C19H32BNO2
- Molecular Weight : 317.28 g/mol
- CAS Number : 2030297-18-6
- IUPAC Name : N-propyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine
The biological activity of this compound primarily arises from its role as a reagent in chemical transformations. The boronic ester group allows for efficient participation in Suzuki coupling reactions, which are crucial for synthesizing biaryl compounds that have significant biological activity.
Key Reactions:
- Suzuki Coupling :
- Involves the coupling of aryl halides with boronic acids or esters to form biaryl compounds.
- The mechanism includes the formation of a palladium complex that facilitates transmetalation and reductive elimination.
Medicinal Chemistry
Research indicates that compounds containing boron can exhibit various biological activities, including anti-cancer properties. The ability of this compound to form biaryl structures is particularly relevant in drug design and development.
Case Studies
-
Anticancer Activity :
- A study demonstrated that biaryl compounds synthesized via Suzuki coupling using boronic esters showed enhanced cytotoxicity against cancer cell lines. This suggests that this compound could be explored for developing new anticancer agents.
-
Neuroprotective Effects :
- Preliminary investigations into related compounds have shown neuroprotective effects in models of neurodegenerative diseases. The potential for this compound to contribute to such therapeutic strategies warrants further exploration.
Safety and Toxicology
While specific toxicity data for this compound is limited, related compounds have been classified with warnings regarding acute toxicity. Proper handling and safety measures should be observed during laboratory use.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 2030297-18-6 | 317.28 g/mol | Potential anticancer agent |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol | 302348-51-2 | 213.19 g/mol | Neuroprotective effects |
| 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)urea | 874291-01-7 | 304.19 g/mol | Investigated for anti-inflammatory properties |
Q & A
Q. Table 1: Synthesis Optimization
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ | Dioxane | 100 | 75–85 |
| 2 | None | DMF | 80 | 60–70 |
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of dipropylamine protons (δ 1.0–1.5 ppm) and boron-adjacent methyl groups (δ 1.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for C₁₉H₃₂BNO₂ (calc. 325.25 g/mol) .
- X-ray Crystallography : Resolve the tetrahedral geometry around the boron atom to confirm dioxaborolan ring stability .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of the boron center in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations model the boron center’s electrophilicity and orbital hybridization. Key steps:
Geometry Optimization : Use B3LYP/6-31G(d) to optimize the ground-state structure.
Transition-State Analysis : Identify energy barriers for Suzuki-Miyaura coupling with aryl halides .
Example Finding :
The boron-oxygen bond length (1.36 Å) correlates with reduced Lewis acidity, favoring transmetallation in Pd-catalyzed reactions .
Advanced: What strategies resolve contradictions in reported catalytic efficiencies for boron-nitrogen bond formation?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may deactivate Pd catalysts .
- Base Selection : Strong bases (e.g., Cs₂CO₃) improve deprotonation but increase side reactions.
Troubleshooting : - Conduct kinetic studies (e.g., in situ IR) to monitor intermediate concentrations.
- Compare turnover numbers (TON) across solvents and bases to isolate variables .
Advanced: How does the compound’s boron moiety influence its interactions with biological targets (e.g., enzymes)?
Methodological Answer:
The dioxaborolan group acts as a hydrogen-bond acceptor, enabling interactions with serine proteases or ATP-binding pockets.
Experimental Design :
Docking Simulations : Use AutoDock Vina to predict binding poses with trypsin-like proteases.
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for validation .
Case Study :
Analogous boronates show Kd values of 10–100 μM for thrombin inhibition, suggesting potential for structure-activity relationship (SAR) studies .
Advanced: What are the challenges in achieving regioselective functionalization of the benzylamine group?
Methodological Answer:
Competing N-alkylation vs. C-alkylation pathways require precise control:
- Protecting Groups : Temporarily block the amine with Boc (tert-butoxycarbonyl) to direct reactivity to the boronated aryl ring .
- Catalytic Systems : Use CuI/L-proline to promote C–H borylation over amine side reactions .
Table 2: Regioselectivity Optimization
| Condition | N-Alkylation (%) | C-Alkylation (%) |
|---|---|---|
| Boc-protected amine | <5 | 85–90 |
| CuI/L-proline catalyst | 10–15 | 70–75 |
Basic: What spectroscopic techniques are critical for monitoring reaction progress?
Methodological Answer:
- In Situ ¹¹B NMR : Tracks boron speciation during coupling reactions (e.g., boronate ester vs. boronic acid) .
- HPLC-MS : Detects intermediates and byproducts in real-time, using a C18 column and acetonitrile/water gradient .
Advanced: How can researchers design experiments to probe the compound’s stability under physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
